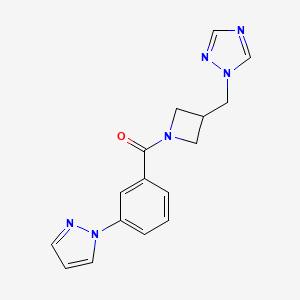
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. By inhibiting tubulin polymerization, these compounds can disrupt cell division and induce apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biologische Aktivität
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a synthetic organic molecule that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that may contribute to the compound's biological properties.
- Triazole Moiety : Known for its role in enhancing pharmacological effects, particularly in antifungal and antibacterial applications.
- Pyrazole Group : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit significant antimicrobial properties. The triazole group is particularly noted for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival. This mechanism makes it a candidate for antifungal drug development.
Anticancer Properties
Compounds similar to this one have shown promise in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related targets are still under investigation but show potential based on structural similarities with other known anticancer agents .
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole structures can modulate inflammatory pathways. The ability of this compound to stabilize the human red blood cell membrane suggests potential anti-inflammatory activity .
Case Studies and Research Findings
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety likely inhibits key enzymes involved in fungal metabolism and cancer cell proliferation.
- Receptor Binding : The azetidine and pyrazole components may enhance binding affinity to specific receptors involved in inflammatory responses.
Synthesis and Computational Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yield and purity. Computational models analyzing structure-activity relationships (SAR) have been employed to predict the biological effects based on its structural components. These studies are essential for understanding how modifications to the molecular structure can enhance or diminish biological activity.
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-8-13(9-20)10-21-12-17-11-19-21)14-3-1-4-15(7-14)22-6-2-5-18-22/h1-7,11-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQZFDQODZPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













